

# Physicochemical Properties of Deacetyl Vinorelbine Sulfate Salt: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deacetyl Vinorelbine Sulfate Salt*

Cat. No.: *B1150992*

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## Abstract

Deacetyl Vinorelbine, a principal active metabolite of the semi-synthetic vinca alkaloid Vinorelbine, is a compound of significant interest in oncological research. Understanding its physicochemical properties is paramount for its analytical method development, formulation design, and pharmacokinetic evaluation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **Deacetyl Vinorelbine Sulfate Salt**. Due to the limited availability of direct experimental data for the sulfate salt, this document also includes computed data for the free base and information on the tartrate salt for comparative purposes. Detailed experimental protocols for its quantification in biological matrices are also presented.

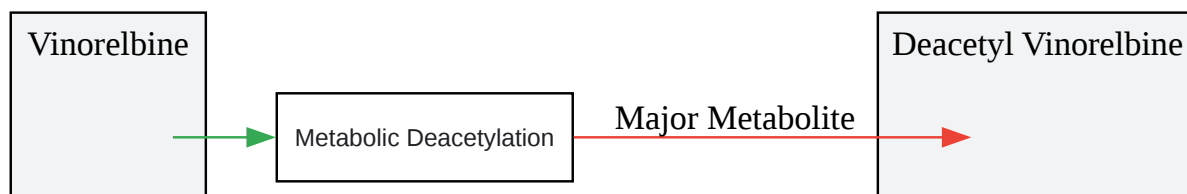
## Introduction

Vinorelbine is a widely used chemotherapeutic agent, and its metabolic pathway is crucial for understanding its efficacy and toxicity profile. Deacetyl Vinorelbine is one of its major metabolites, demonstrating significant antitumor activity. The sulfate salt of this metabolite is often used as a reference standard in analytical studies. This guide aims to consolidate the available physicochemical data for **Deacetyl Vinorelbine Sulfate Salt** to support ongoing research and development efforts.

## Chemical Identity

Deacetyl Vinorelbine is structurally similar to its parent compound, Vinorelbine, with the key difference being the absence of an acetyl group.

## Chemical Structure



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Caption: Metabolic Conversion of Vinorelbine.

## Molecular Formula and Weight

The molecular formula and weight vary depending on the salt form and isotopic labeling.

Compound	Molecular Formula	Molecular Weight (g/mol)	Source
4-O-deacetyl vinorelbine (Free Base)	C <sub>43</sub> H <sub>52</sub> N <sub>4</sub> O <sub>7</sub>	736.9	[1][2][3][4]
[D3]- Deacetylvinorelbine sulfate salt	C <sub>43</sub> H <sub>51</sub> D <sub>3</sub> N <sub>4</sub> O <sub>11</sub> S	838.00	[5]
Deacetyl Vinorelbine Sulfate Salt	C <sub>43</sub> H <sub>54</sub> N <sub>4</sub> O <sub>11</sub> S	834.97	[6][7]
4-O- Deacetylvinorelbine tartrate	C <sub>43</sub> H <sub>52</sub> N <sub>4</sub> O <sub>7</sub> ·2C <sub>4</sub> H <sub>6</sub> O <sub>6</sub>	Not explicitly stated, but free base is 736.38	

## Physicochemical Properties

Direct experimental data for **Deacetyl Vinorelbine Sulfate Salt** is scarce. The following tables summarize the available information from various sources, including supplier data, computed values for the free base, and data for the tartrate salt.

### General Properties

Property	Deacetyl Vinorelbine Sulfate Salt	[D3]- Deacetylvinore lbine sulfate salt	4-O- Deacetylvinore lbine tartrate	Source
Appearance	White solid	White solid	Light Yellow to Off-White Powder	[5]
Purity	-	Chemical purity 95%; Isotopic Enrichment 98%	-	[5]

### Solubility

Solvent	[D3]-Deacetylvinorelbine sulfate salt	Source
DMSO	Soluble	[5]
Methanol (MeOH)	Soluble	[5]

Note: Quantitative solubility data is not readily available. The information provided is qualitative.

## Computed Physicochemical Properties (for 4-O-deacetyl vinorelbine - Free Base)

The following data from PubChem are computationally generated and should be considered as estimates.

Property	Value	Source
XLogP3	3.6	[1][4]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	11	
Rotatable Bond Count	6	
Exact Mass	736.38360001 Da	
Monoisotopic Mass	736.38360001 Da	[1][4]
Topological Polar Surface Area	128 Å <sup>2</sup>	[1][4]
Heavy Atom Count	54	
Formal Charge	0	
Complexity	1570	

No experimental data for melting point or pKa for the sulfate salt or the free base was found in the public domain.

## Stability

Specific stability studies on **Deacetyl Vinorelbine Sulfate Salt** are not widely published. However, information regarding the stability of its parent compound, Vinorelbine, can provide some context, though direct extrapolation is not recommended. Biological samples containing Deacetyl Vinorelbine have been shown to be stable when stored at -80°C for up to 2 years.

## Experimental Protocols

The quantification of Deacetyl Vinorelbine is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical approach.

## HPLC-UV Method for Quantification in Human Blood

This method allows for the simultaneous quantification of Vinorelbine and Deacetyl Vinorelbine.

#### 5.1.1. Sample Preparation (Liquid-Liquid Extraction)

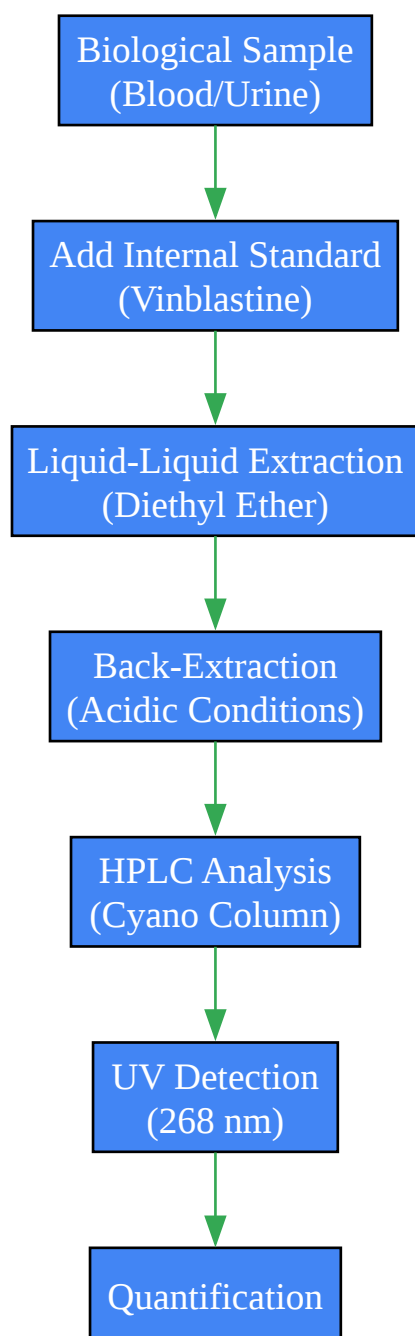
- To a biological sample (e.g., blood, urine), add an internal standard (e.g., Vinblastine).
- Perform a liquid-liquid extraction using diethyl ether.
- Execute a back-extraction into an acidic solution.

#### 5.1.2. Chromatographic Conditions

- Column: Cyano column
- Detection: UV at 268 nm
- Linearity: Validated up to 2000 ng/ml
- Lower Limit of Quantification (LLOQ): 2.5 ng/ml

#### 5.1.3. Validation

- The between-run precision and accuracy have been reported to be higher than 94%.



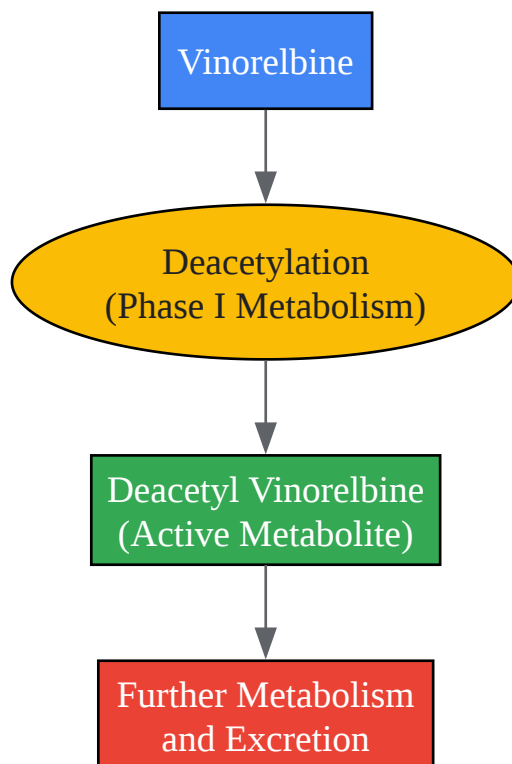
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Caption: HPLC-UV Analytical Workflow.

## Signaling Pathways and Logical Relationships

Deacetyl Vinorelbine is a direct metabolite of Vinorelbine, primarily formed through deacetylation. This metabolic conversion is a key aspect of Vinorelbine's pharmacokinetic

profile.



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Caption: Vinorelbine Metabolic Pathway.

## Conclusion

This technical guide consolidates the currently available physicochemical information for **Deacetyl Vinorelbine Sulfate Salt**. While direct experimental data for the sulfate salt is limited, the provided information from supplier specifications, computational predictions for the free base, and data for the tartrate salt offers a valuable starting point for researchers. The detailed analytical protocols serve as a practical resource for the quantification of this important metabolite. Further experimental characterization of the sulfate salt is warranted to provide a more complete physicochemical profile.

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Address: 3281 E Guasti Rd

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